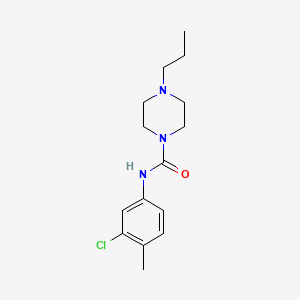![molecular formula C11H22N2O2S3 B5325554 N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTPM and is a member of the sulfonamide family of compounds. DTMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用机制
The mechanism of action of DTMP is not fully understood. However, it is believed that DTMP works by inhibiting the activity of enzymes involved in various biological processes. For example, DTMP has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects. For example, DTMP has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. DTMP has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body.
实验室实验的优点和局限性
DTMP has several advantages for lab experiments. For example, DTMP is relatively easy to synthesize, and it has shown promising results in various scientific research applications. However, DTMP also has limitations for lab experiments. For example, the mechanism of action of DTMP is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of DTMP. One future direction is to further investigate the mechanism of action of DTMP. Another future direction is to explore the potential applications of DTMP in other fields such as environmental science. Additionally, future research could focus on optimizing the synthesis method of DTMP to improve its yield and purity.
Conclusion:
DTMP is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it an interesting compound to study. While the mechanism of action of DTMP is not fully understood, its biochemical and physiological effects have been well documented. Further research on DTMP could lead to new discoveries and potential applications in various fields.
合成方法
DTMP can be synthesized using various methods. One of the most common methods is the reaction of 1-(1,4-dithiepan-6-yl)pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DTMP as a white solid, which can be purified using various techniques such as recrystallization.
科学研究应用
DTMP has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTMP has been studied for its potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. DTMP has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, DTMP has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds. In environmental science, DTMP has been studied for its potential as a water treatment agent due to its ability to remove heavy metals from water.
属性
IUPAC Name |
N-[[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S3/c1-18(14,15)12-6-10-2-3-13(7-10)11-8-16-4-5-17-9-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDURDYHSMXCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(C1)C2CSCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5325471.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)

![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
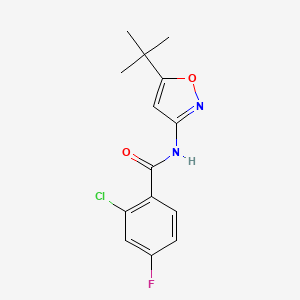
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)
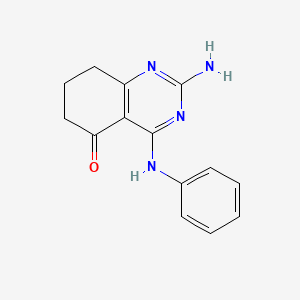
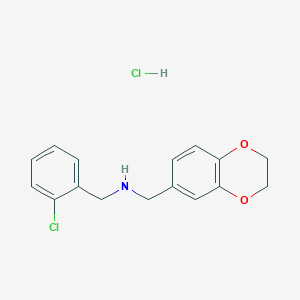

![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
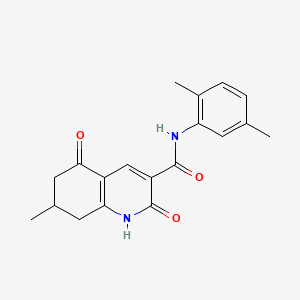
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
